molecular formula C9H7N3O4 B14167138 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester

Cat. No.: B14167138
M. Wt: 221.17 g/mol
InChI Key: FDLIVGZFEUHSQD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester is a chemical compound belonging to the pyrrolopyridine family This compound is characterized by a pyridine ring fused to a pyrrole ring, with a carboxylic acid group at the 2-position, a nitro group at the 3-position, and a methyl ester group

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester typically involves multi-step reactions. One common synthetic route includes the nitration of a pyrrolo[2,3-b]pyridine precursor, followed by esterification. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures. The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and cancer progression . The inhibition occurs through binding to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)6-7(12(14)15)5-3-2-4-10-8(5)11-6/h2-4H,1H3,(H,10,11)

InChI Key

FDLIVGZFEUHSQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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